Agalloside

Übersicht

Beschreibung

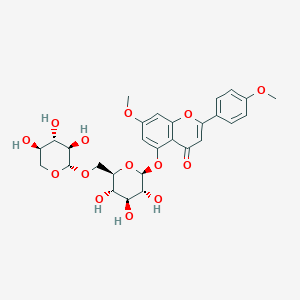

7,4’-Di-O-methylapigenin 5-O-xylosylglucoside is a naturally occurring flavonoid glycoside. It is derived from the plant Aquilaria sinensis and is known for its inhibitory activity on nitric oxide production by activated RAW 264.7 cells . This compound has a molecular formula of C28H32O14 and a molecular weight of 592.55 g/mol .

Wissenschaftliche Forschungsanwendungen

7,4’-Di-O-methylapigenin 5-O-xylosylglucoside has several scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

Target of Action

The primary target of Agalloside is Hes1 , a transcription factor involved in the regulation of neural stem cell differentiation . This compound binds to Hes1 and inhibits its dimer formation, which is crucial for its function .

Mode of Action

This compound acts as a Hes1 dimer inhibitor . By binding to Hes1, it prevents the formation of Hes1 dimers, which are necessary for the transcription factor to exert its function . This inhibition leads to changes in the expression of certain genes, promoting neural stem cell differentiation .

Biochemical Pathways

The action of this compound affects the neural stem cell differentiation pathway . By inhibiting Hes1, it increases the mRNA expression of the proneural genes, Mash1 and Ngn2, which are typically inhibited by Hes1 . This leads to the differentiation of neural stem cells into neurons .

Pharmacokinetics

Its synthesis involves the 5-o-glycosylation of flavan, suggesting that it might be metabolized through pathways involving glycosylated flavonoids . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of this compound’s action is the acceleration of neural stem cell differentiation . Neural stem cells treated with this compound differentiate into neurons with longer neurites than cells treated with other differentiation-inducing compounds . This suggests that this compound could have potential applications in neuroregenerative medicine.

Action Environment

Given that it is a natural product isolated from aquilaria agallocha , it is possible that factors such as pH, temperature, and the presence of other compounds could potentially influence its stability and efficacy.

Biochemische Analyse

Biochemical Properties

It is known that Agalloside plays a role in neural stem cell differentiation

Cellular Effects

This compound has been shown to have an impact on neural stem cells, promoting their differentiation

Molecular Mechanism

It is known to promote neural stem cell differentiation , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside can be achieved through the enzymatic hydrolysis of the naturally occurring compound, scutellarein 4’-O-glucoside, by an enzyme called flavonol 3-O-glycoside 2’‘’-O-xylosyltransferase . This method involves the use of specific enzymes to facilitate the transfer of sugar moieties to the flavonoid core.

Industrial Production Methods

Industrial production of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside typically involves extraction from plant sources such as Aquilaria sinensis. The extraction process may include techniques like solvent extraction, ultrasonic extraction, and boiling extraction .

Analyse Chemischer Reaktionen

Types of Reactions

7,4’-Di-O-methylapigenin 5-O-xylosylglucoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7,4’-Di-O-methylapigenin: A related flavonoid with similar structural features but lacking the xylosylglucoside moiety.

Scutellarein 4’-O-glucoside: The precursor compound used in the synthesis of 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside.

Uniqueness

7,4’-Di-O-methylapigenin 5-O-xylosylglucoside is unique due to its specific glycosylation pattern, which imparts distinct biological activities, such as its potent inhibitory effect on nitric oxide production . This unique glycosylation also influences its solubility, stability, and bioavailability compared to other similar flavonoids.

Biologische Aktivität

Agalloside, scientifically known as 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside, is a flavonoid glycoside derived from the plant Aquilaria agallocha. This compound has garnered attention for its significant biological activities, particularly in the context of neural stem cell differentiation and its potential therapeutic applications in inflammatory diseases.

Chemical Structure and Properties

This compound is characterized by its unique structure as a flavonoid glycoside. Its synthesis involves the enzymatic glycosylation of flavan compounds, leading to its classification as a natural product with potential pharmacological benefits. The structure has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry .

Chemical Structure

| Property | Description |

|---|---|

| Chemical Name | 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside |

| Molecular Formula | C₁₈H₁₈O₁₈ |

| Molecular Weight | 378.4 g/mol |

This compound primarily acts as an inhibitor of the Hes1 transcription factor, which plays a crucial role in regulating neural stem cell differentiation. By inhibiting Hes1, this compound promotes the differentiation of neural stem cells, making it a potential candidate for treating neurodegenerative conditions .

Inhibitory Effects

Research indicates that this compound exhibits inhibitory effects on nitric oxide production in activated RAW 264.7 cells, which is relevant for inflammation and immune response studies. This suggests its potential utility in managing inflammatory diseases .

Case Studies and Research Findings

- Neural Stem Cell Differentiation :

- Inflammation :

- Synthetic vs. Natural Comparison :

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound suggest that it may be metabolized through pathways involving glycosylated flavonoids. While detailed safety profiles are still under investigation, preliminary studies indicate low toxicity levels in cell-based assays .

Eigenschaften

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-36-13-5-3-12(4-6-13)17-9-15(29)21-18(40-17)7-14(37-2)8-19(21)41-28-26(35)24(33)23(32)20(42-28)11-39-27-25(34)22(31)16(30)10-38-27/h3-9,16,20,22-28,30-35H,10-11H2,1-2H3/t16-,20-,22+,23-,24+,25-,26-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYIRUZJISZADH-AQLOEVPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Agalloside and how was it discovered?

A1: this compound is a naturally occurring compound that acts as a neural stem cell differentiation activator. It was isolated from the plant Aquilaria agallocha using a target protein-oriented natural products isolation (TPO-NAPI) approach. Specifically, researchers used Hes1-immobilized beads, as Hes1 is known to inhibit neural stem cell differentiation. This led to the identification of this compound as a molecule capable of binding to and inhibiting Hes1, thereby promoting neural stem cell differentiation [, ].

Q2: What is the structure of this compound and how was it confirmed?

A2: this compound is a flavonoid glycoside. Its full chemical name is 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside. The structure of this compound was elucidated and confirmed through a combination of spectroscopic analyses including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Additionally, the first total synthesis of this compound was achieved through the 5-O-glycosylation of a specific flavan molecule, further confirming its structure [].

Q3: Has the activity of synthetic this compound been compared to the naturally isolated compound?

A3: Yes, researchers compared the biological activity of the synthetically produced this compound to the naturally isolated compound. Results showed that the synthetic this compound exhibited comparable activity in accelerating neural stem cell differentiation, indicating its potential for further research and development [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.